molecular formula C14H15ClINO2 B564556 3-Iodothyronamine hydrochloride CAS No. 788824-64-6

3-Iodothyronamine hydrochloride

カタログ番号: B564556
CAS番号: 788824-64-6
分子量: 391.63 g/mol
InChIキー: RVKVVMXTPQCCIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Structural Relationship to Thyroid Hormones

The discovery of 3-iodothyronamine (T1AM) in 2004 marked a paradigm shift in understanding thyroid hormone metabolism. Researchers identified T1AM as a decarboxylated and deiodinated derivative of thyroxine (T4) with a carbon skeleton identical to T4 but containing only one iodine atom at the 3′ position. The structural relationship between T1AM and thyroid hormones is illustrated below:

Parameter Thyroxine (T4) Triiodothyronine (T3) 3-Iodothyronamine (T1AM)
Molecular Formula C15H11I4NO4 C15H12I3NO4 C14H14INO2·HCl
Molecular Weight 776.87 g/mol 650.97 g/mol 391.63 g/mol
Iodine Atoms 4 3 1
Carboxylic Acid Group Present Present Absent (Decarboxylated)

This structural modification enables T1AM to bypass nuclear thyroid hormone receptors while interacting with alternative signaling pathways. The hydrochloride salt form enhances solubility and stability for experimental applications.

Endogenous Production and Physiological Significance

Endogenous T1AM production occurs through sequential modifications of thyroid hormone precursors, with two proposed biosynthetic pathways:

  • Thyroidal Pathway :
    Intrathyroidal conversion of T4 via sodium-iodide symporter (NIS)-dependent mechanisms involving thyroperoxidase. This pathway remains controversial due to evidence of extrathyroidal synthesis in athyreotic patients.

  • Extrathyroidal Pathway :

    • Intestinal Biosynthesis : Demonstrated in murine models using everted gut sac preparations.
    • Enzymatic Cascade :
      • Step 1: Outer-ring deiodination of T4 to 3,5-diiodothyronine (3,5-T2) by deiodinase type 1 (DIO1)
      • Step 2: Decarboxylation by ornithine decarboxylase (ODC) to form 3,5-diiodothyronamine (3,5-T2AM)
      • Step 3: Inner-ring deiodination by DIO3 to yield T1AM

The physiological significance of T1AM is underscored by its nanomolar circulating concentrations (0.1-10 nM) and tissue-specific distribution patterns. Key physiological roles include:

  • Thermoregulation : Induction of rapid hypothermia through TAAR1-mediated mechanisms
  • Cardiac Modulation : Negative inotropic and chronotropic effects independent of β-adrenergic signaling
  • Metabolic Regulation : Promotion of lipid oxidation and gluconeogenesis via AMPK pathway activation
  • Neuroprotection : Modulation of dopamine release and protection against excitotoxic neuronal damage

Key Chemical Modifications: Decarboxylation and Deiodination Pathways

The transformation of thyroid hormones into T1AM involves precise enzymatic modifications:

Decarboxylation Mechanism :
Ornithine decarboxylase (ODC) catalyzes the removal of the α-carboxylic group from iodothyronines. In vitro studies demonstrate ODC-mediated conversion rates:

Substrate Product Conversion Efficiency (%)
T4 Thyroxamine 12.4 ± 1.8
3,5-T2 3,5-T2AM 28.7 ± 3.2

Data from intestinal tissue models show ODC activity is pH-dependent (optimal pH 7.4) and inhibited by α-difluoromethylornithine (DFMO).

Deiodination Cascade :
Sequential iodine removal by selenocysteine-containing deiodinases:

  • DIO1 : Initiates outer-ring deiodination of T4 → 3,5-T2 (Km = 2.1 μM)
  • DIO3 : Completes inner-ring deiodination of 3,5-T2AM → T1AM (Vmax = 4.8 pmol/min/mg protein)

The chemical stability of T1AM is enhanced by:

  • High-affinity binding to apolipoprotein B-100 in circulation (Kd = 15 nM)
  • Resistance to sulfation and glucuronidation due to amine group substitution

特性

IUPAC Name

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKVVMXTPQCCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675978
Record name 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788824-64-6, 712349-95-6
Record name 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodothyronamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Radiochemical Synthesis via Iodination of Stannyl Precursors

A foundational method for T1AM synthesis involves iodination of stannyl precursors. As demonstrated by Miyakawa and Scanlan (2006), [¹²⁵I]-T1AM is synthesized by reacting tert-butyl-4-(4′-methoxymethoxy)phenoxy-3-(trimethylstannyl) phenethyl carbamate with sodium iodide ([¹²⁵I]) in the presence of chloramine-T and hydrochloric acid. The reaction proceeds in ethanol at room temperature for 30 minutes, followed by ether extraction and MgSO₄-mediated purification. While this method yields radiolabeled T1AM, the hydrochloride salt forms in situ upon acidification with HCl.

Key Steps:

  • Iodination: Chloramine-T oxidizes iodide to iodonium ions, facilitating electrophilic aromatic substitution on the stannyl precursor.

  • Acidification: Addition of HCl protonates the amine group, forming T1AM·HCl.

  • Purification: Ether extraction removes unreacted precursors, while MgSO₄ absorbs residual moisture.

Fluorescent Derivatization and Conjugation

A novel approach by Liu et al. (2019) conjugates T1AM with tetramethylrhodamine-6-isothiocyanate (6-TRITC) to produce fluorescently labeled T1AM (FL-T1AM). Though primarily used for cellular tracking, this method highlights the reactivity of T1AM’s primary amine group. The hydrochloride salt is generated during purification by dissolving the crude product in methanol and precipitating with HCl.

Reaction Conditions:

  • Solvent System: Hexanes/isopropyl alcohol (2:1) for flash chromatography.

  • Acidification: Methanol-HCl mixture precipitates FL-T1AM·HCl.

Challenges in De Novo Synthesis from Thyroid Hormones

Decarboxylation and Deiodination of T₄/T₃

Endogenous T1AM is hypothesized to derive from thyroxine (T₄) or triiodothyronine (T₃) via sequential deiodination and decarboxylation. However, synthetic replication remains elusive. Hackenmueller et al. (2012) administered deuterated T₄ to hypothyroid mice but detected no labeled T1AM, suggesting extrathyroidal biosynthesis requires undiscovered enzymatic pathways.

Proposed Pathway:

  • Deiodination: T₄ → T₃ → T₂ via deiodinases (Dio1/Dio2).

  • Decarboxylation: T₂ → T₂AM via ornithine decarboxylase (ODC).

  • Secondary Deiodination: T₂AM → T1AM via Dio3.

Synthetic Limitations:

  • Low yields (<5%) in cell-free systems.

  • Requires multi-enzyme coordination, complicating in vitro replication.

Optimization of Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

T1AM’s primary amine (pKₐ ~10.5) is protonated under acidic conditions, enabling hydrochloride salt formation. A standardized protocol involves:

  • Dissolving T1AM freebase in anhydrous ethyl acetate.

  • Adding 3M HCl in ethyl acetate dropwise until pH ≤4.

  • Cooling to 4°C to precipitate T1AM·HCl crystals.

Purity Analysis:

  • HPLC: Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Mass Spec: [M+H]⁺ = 433.2 m/z for T1AM·HCl.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Key Challenges
RadiochemicalStannyl precursor60–70≥95Radiolabel handling requirements
Fluorescent conjugateT1AM freebase45–5590Conjugation side products
De novoT₄/T₃<5N/AMulti-step enzymatic catalysis

Industrial-Scale Production Considerations

Cost-Efficiency of Iodination

Iodine accounts for 70% of raw material costs. Substituting Na¹²⁵I with non-radioactive NaI reduces expenses but necessitates stringent purification to avoid mono-/di-iodo contaminants.

Solvent Selection and Waste Management

Ethyl acetate and methanol dominate solvent use, contributing to 85% of waste. Closed-loop recycling systems are recommended to meet environmental regulations .

化学反応の分析

反応の種類: 3-ヨードチロアミン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、その生物学的活性と、さまざまな分子標的との相互作用にとって重要です .

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、さまざまなヨウ素化誘導体や脱ヨウ素化代謝産物が含まれ、これらは異なる生物学的活性を持ちます .

4. 科学研究への応用

3-ヨードチロアミン塩酸塩は、科学研究において幅広い用途があります:

科学的研究の応用

3-Iodothyronamine hydrochloride has a wide range of scientific research applications:

作用機序

3-ヨードチロアミン塩酸塩は、トレースアミン関連受容体1(TAAR1)を活性化することによって効果を発揮します。この活性化は、環状アデノシン一リン酸(cAMP)の産生につながり、その結果、体温、心拍出量、代謝率などのさまざまな生理学的プロセスが調節されます。 この化合物は、α2Aアドレナリン受容体などの他の受容体とも相互作用し、神経伝達物質の輸送を調節します .

類似化合物:

独自性: 3-ヨードチロアミン塩酸塩は、甲状腺ホルモンとは大きく異なる効果を発揮できるという点でユニークです。 それは代謝経路を調節し、グルコース分解よりも脂質利用を促進し、治療的用途において大きな可能性を秘めています .

類似化合物との比較

Thyronamine (T0AM)

  • Structure : Lacks iodine atoms compared to 3-T1AM .
  • Receptors : Binds TAAR1 but with lower affinity than 3-T1AM .

3,5-Diiodothyronine (3,5-T2)

  • Structure : Retains two iodine atoms (3' and 5' positions) and a carboxyl group, unlike 3-T1AM .
  • Receptors : Acts independently of TAAR1, likely via mitochondrial pathways .
  • Function : Enhances metabolic rate and mitochondrial respiration but lacks 3-T1AM’s rapid effects on insulin secretion .

Metabolic Derivatives

3-Iodothyroacetic Acid (TA1)

  • Formation : Oxidative metabolite of 3-T1AM via MAO-B .
  • Function : Associated with pro-diabetic effects, exacerbating hyperglycemia and oxidative stress .

Triiodothyroacetic Acid (Triac)

  • Structure : Synthetic T3 analog with a carboxyl group .
  • Receptors : Binds TH receptors (TRα/β) with high affinity, unlike 3-T1AM .
  • Function: Mimics T3 in regulating gene transcription but lacks 3-T1AM’s rapid, non-genomic actions .

Functional Comparisons

Compound Key Receptors Metabolic Pathways Physiological Effects
3-T1AM HCl TAAR1, α-2A, muscarinic MAO-B oxidation to TA1 Hypothermia, reduced insulin secretion
T0AM TAAR1 Unknown Cardioprotection, no hypothermia
3,5-T2 Mitochondrial targets Deiodination of T3/T4 Increased metabolic rate, anti-steatotic
Triac TRα/β Decarboxylation of T3 Gene transcription, lipid metabolism

Divergent Signaling Pathways

  • 3-T1AM vs.
  • 3-T1AM vs. 3,5-T2 : While both regulate metabolism, 3-T1AM induces rapid hypothermia, whereas 3,5-T2 enhances mitochondrial efficiency without affecting body temperature .
  • 3-T1AM vs. TA1 : 3-T1AM’s metabolic effects are transient and receptor-mediated, whereas TA1 accumulates under hyperglycemia, promoting oxidative stress .

Research Implications and Gaps

  • Therapeutic Potential: 3-T1AM’s rapid metabolic effects make it a candidate for treating obesity and diabetes, but its pro-diabetic metabolite (TA1) poses challenges .
  • Contradictions : Evidence conflicts on whether 3-T1AM’s actions are entirely independent of classical TH pathways .
  • Unresolved Questions : Tissue-specific concentrations, degradation kinetics, and interactions with other amine oxidases require further study .

生物活性

3-Iodothyronamine (T1AM) is a biologically active compound derived from thyroid hormones, specifically from the metabolism of thyroxine (T4). It has garnered attention for its diverse physiological roles, particularly in metabolic regulation and neuroprotection. This article delves into the biological activity of 3-Iodothyronamine Hydrochloride, supported by research findings, data tables, and case studies.

Biosynthesis and Metabolism

3-Iodothyronamine is synthesized through the decarboxylation of T4, primarily in the intestinal tissue. The enzyme ornithine decarboxylase (ODC) plays a crucial role in this process, facilitating the conversion of T4 to T1AM through a series of enzymatic reactions. Studies have demonstrated that this biosynthesis pathway is influenced by various factors, including antithyroid treatments like methimazole .

T1AM acts primarily through the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that mediates several physiological responses. Unlike traditional thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but instead influences metabolic processes at the cellular level. Its effects include modulation of energy metabolism, thermoregulation, and neuroprotective actions .

Metabolic Regulation

Research indicates that T1AM significantly alters metabolic pathways in experimental models. Upon administration, it induces hypothermia and shifts energy utilization from carbohydrates to lipids. This effect is characterized by increased lipid mobilization and protein breakdown over time . The following table summarizes key metabolic effects observed in studies:

Effect Observation Reference
HypothermiaDecrease in body temperature following injection
Lipid MobilizationEnhanced lipid utilization over time
Protein BreakdownIncreased protein catabolism after chronic exposure
Weight LossSignificant reduction in body weight independent of food intake

Neuroprotection

T1AM has shown potential neuroprotective effects, particularly in models of spinal cord injury (SCI). In a study involving rats, T1AM administration resulted in reduced apoptosis and improved functional recovery post-injury. The following data illustrates the behavioral outcomes measured using the Basso-Beattie-Bresnahan (BBB) scale:

Group Day 3 BBB Score Day 5 BBB Score Day 7 BBB Score
Control1.5 ± 0.53.5 ± 0.54.5 ± 0.5
T1AM3.3 ± 0.55.3 ± 0.57.5 ± 0.5
T1AM + EPPTB1.5 ± 0.53.5 ± 0.54.5 ± 0.5

The results indicate a significant improvement in locomotor function in the T1AM group compared to controls (all PP values <0.05) .

Case Studies and Clinical Relevance

In clinical settings, T1AM has been detected in human blood, suggesting its relevance as a biomarker for thyroid hormone metabolism and potential therapeutic target for metabolic disorders . Its pharmacological profile indicates promise for treating conditions such as obesity and neurodegenerative diseases due to its ability to modulate energy expenditure and provide neuroprotection.

Q & A

Q. How should researchers design studies to evaluate 3-T1AM HCl’s cross-species receptor specificity?

  • Experimental Workflow :
  • Clone TAAR1 orthologs from target species (e.g., human, mouse, zebrafish) into heterologous systems.
  • Perform comparative phylogenetics to identify conserved activation domains.
  • Use surface plasmon resonance (SPR) to measure binding kinetics across species .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。